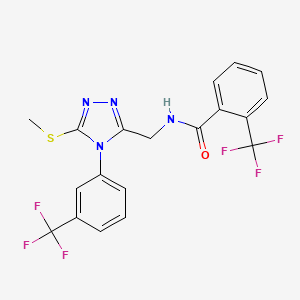

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

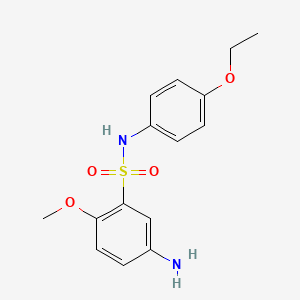

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one, also known as HBT, is a thiazolidinone derivative that has been extensively studied for its potential applications in various scientific research fields. This compound possesses a unique chemical structure that makes it a promising candidate for use in various biological and medicinal studies.

Scientific Research Applications

Anticonvulsant Applications

One study evaluated a structurally related compound, indicating its effectiveness as an anticonvulsant agent. The compound was found to exhibit significant anticonvulsant activity, potentially through the inhibition of cyclooxygenase pathways, suggesting a high selectivity for COX-2. This property, combined with its anti-inflammatory effects in the brain, points to its utility in developing new treatments for epilepsy and related disorders (Mishchenko et al., 2022).

Antimicrobial and Antibacterial Properties

Research into derivatives of thiazolidinone has shown notable antibacterial activity, particularly against Gram-positive bacterial strains. This includes synthesizing new derivatives that have been tested and showed comparable or superior activity to common antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018).

Antifibrotic and Anticancer Activity

A series of amino(imino)thiazolidinone derivatives demonstrated significant antifibrotic and anticancer activities. These compounds have been highlighted as promising candidates for further testing due to their potential in treating fibrotic diseases and cancer, with some showing effects similar to Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).

Selective Inhibitory Activity Against Leukemia Cell Lines

Further research into 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones revealed their potential in targeting leukemia cell lines. This study found that these compounds exhibited IC50 values comparable or lower than those of the control drug chlorambucil, suggesting their significant antileukemic activity (Subtelna et al., 2020).

Psychotropic Properties

Investigations into the psychotropic effects of related compounds have also been conducted, exploring a wide range of properties including their impact on anxiety, depressive behavior, memory, and physical endurance, without significant adverse effects on locomotor or emotional activity (Mishchenko et al., 2021).

properties

IUPAC Name |

(2E,5Z)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c1-2-8-19-14(21)13(10-11-3-5-12(20)6-4-11)23-16(19)18-15-17-7-9-22-15/h2-7,9-10,20H,1,8H2/b13-10-,18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCWTMSCOJHYOA-GCRZPWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)

![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)